(2-Bromo-2-nitrovinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-2-bromo-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDVDHYMEGNJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])Br | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID80860003 | |
| Record name | [(1Z)-2-Bromo-2-nitroethenyl]benzene | |
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Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | beta-Bromo-beta-nitrostyrene | |
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Flash Point |
130 °F (NTP, 1992) | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/19909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.018 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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CAS No. |
7166-19-0, 18315-81-6 | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromonitrostyrene, (Z)- | |
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| Record name | Benzene, (2-bromo-2-nitroethenyl)- | |
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| Record name | [(1Z)-2-Bromo-2-nitroethenyl]benzene | |
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| Record name | (2-bromo-2-nitrovinyl)benzene | |
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| Record name | BROMONITROSTYRENE, (Z)- | |
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Melting Point |
153 to 156 °F (NTP, 1992) | |
| Record name | BETA-BROMO-BETA-NITROSTYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19909 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Contextual Significance of Halonitroalkenes As Versatile Synthetic Intermediates
Halonitroalkenes, the class of compounds to which (2-Bromo-2-nitrovinyl)benzene belongs, are recognized for their remarkable versatility in organic synthesis. rsc.org The combined presence of a halogen and a nitro group on the alkene backbone creates a molecule with multiple reactive sites, capable of participating in a wide array of chemical transformations. These compounds are powerful electrophiles, making them excellent substrates for Michael additions. rsc.orgchemrxiv.org
The rich chemistry of these intermediates allows for their use in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form diverse heterocyclic systems. rsc.orgrsc.orgresearchgate.net For instance, they react with azomethine ylides in copper-catalyzed [3+2] cycloadditions to yield highly substituted pyrrolidines. rsc.orgresearchgate.net The bromo and nitro groups can act as effective leaving groups, facilitating the synthesis of complex structures. researchgate.net This dual reactivity makes bromonitroalkenes valuable precursors for synthesizing a wide range of organic scaffolds, including those found in natural products and biologically active molecules. rsc.org Research over the past two decades has increasingly focused on harnessing the synthetic potential of bromonitroalkenes for creating novel organic transformations. rsc.org
Historical Development and Evolution of Research on β Bromonitrostyrene Analogues
Direct Construction Strategies
Direct synthetic routes to (2-Bromo-2-nitrovinyl)benzene offer streamlined processes, often involving one-pot reactions that enhance efficiency by minimizing intermediate isolation steps.
One-Pot Bromination-Dehydrobromination of Nitrostyrenes
A significant direct method for synthesizing (Z)-(2-Bromo-2-nitrovinyl)benzene involves a one-pot bromination and subsequent dehydrobromination of β-nitrostyrene. uniovi.es In this process, the nitrostyrene is treated with bromine and a base, such as pyridine, in a suitable solvent like cyclohexane, typically under reflux conditions. uniovi.es The reaction proceeds through the initial bromination of the alkene to form a dibromo intermediate, which then undergoes elimination of hydrogen bromide to yield the final gem-bromo nitroalkene. uniovi.es
This method has been shown to produce (Z)-(2-bromo-2-nitrovinyl)benzene with total Z-selectivity, although yields can be moderate. uniovi.es For instance, one study reported isolating the product as a bright yellow solid with a 26% yield. uniovi.es The mechanism involves the nucleophilic attack of the alkene on bromine, forming a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion leads to the vicinal dibromide, which then undergoes an E1cb elimination to furnish the desired product. uniovi.es
Table 1: One-Pot Bromination-Dehydrobromination of β-Nitrostyrene
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| β-Nitrostyrene | Bromine, Pyridine | Cyclohexane | Reflux | (Z)-(2-Bromo-2-nitrovinyl)benzene | 26% | Total Z | uniovi.es |
| Nitroalkene | Bromine, Pyridine | Cyclohexane | Reflux | gem-bromo nitroalkenes | 17%-86% | Total Z | uniovi.es |
Condensation Reactions Utilizing Bromonitromethane Precursors
Another direct approach is the condensation of an aldehyde, such as benzaldehyde (B42025), with a bromonitromethane precursor. uniovi.es This reaction is typically catalyzed by a base. For example, the reaction of benzaldehyde with bromonitromethane in the presence of catalytic amounts of potassium fluoride (B91410) (KF) in refluxing xylene has been reported to yield (Z)-(2-bromo-2-nitrovinyl)benzene directly. uniovi.es This one-pot synthesis, however, can result in low yields, with one study reporting a 32% yield with total Z-selectivity. uniovi.es The lower yield is attributed to the thermodynamically unfavorable elimination of the hydroxyl group from the intermediate alcohol. uniovi.es
Condensation reactions are fundamental in organic chemistry, involving the combination of two molecules to form a larger molecule with the concurrent elimination of a smaller molecule, such as water. ebsco.com In the context of synthesizing this compound, the initial step is a Henry-type reaction between the aldehyde and bromonitromethane to form a β-nitro alcohol intermediate, which then dehydrates to the final product. uniovi.esorganic-chemistry.org
Multistep Synthesis Approaches
Henry Reaction Coupled with Dehydration Protocols
A widely employed multistep strategy for the synthesis of gem-bromo nitroalkenes is the Henry reaction (also known as the nitro-aldol reaction) followed by a separate dehydration step. uniovi.esorganic-chemistry.org The Henry reaction involves the base-catalyzed condensation of a nitroalkane (in this case, bromonitromethane) with a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol. uniovi.esorganic-chemistry.org
To facilitate the subsequent dehydration, the hydroxyl group of the Henry adduct is often converted into a better leaving group. uniovi.es A common method involves treating the crude nitro alcohol with methanesulfonyl chloride (MsCl) to form a methanesulfonyl derivative. This intermediate then undergoes an E1cb elimination to provide the desired gem-bromo nitroalkene in excellent yields (87%-92%) and with high Z/E selectivity (e.g., 98/2). uniovi.es
Table 2: Henry Reaction Followed by Dehydration for gem-Bromo Nitroalkene Synthesis
| Aldehyde | Nitroalkane Precursor | Dehydration Protocol | Product | Overall Yield | Z/E Selectivity | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Bromonitromethane | MsCl, base | (Z)-(2-Bromo-2-nitrovinyl)benzene | 87%-92% | 98/2 | uniovi.es |
| Various Aldehydes | Bromonitromethane | Amberlyst 15, Ac₂O | (Z)-α-Bromonitroalkenes | 55%-85% | N/A | thieme-connect.com |
Strategic Functionalization of Pre-existing Vinyl Systems
The synthesis of this compound can also be achieved through the strategic functionalization of pre-existing vinyl systems. While less common for this specific compound, the principle of vinylogy allows for the transmission of electronic effects through conjugated systems, enabling reactions at positions remote from an activating group. nih.gov This can involve, for example, the modification of a substituted styrene (B11656) derivative. However, the more direct methods previously described are generally preferred for the synthesis of this compound.
Green Chemistry and Sustainable Synthesis Innovations
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and its analogs, this has translated into the exploration of solvent-free conditions and the use of heterogeneous catalysts.
One notable innovation is the use of a fully heterogeneous system for the synthesis of (Z)-α-bromonitroalkenes. thieme-connect.com This approach utilizes a solid-supported base (carbonate on silica) for the initial Henry reaction, which is performed under solvent-free conditions. thieme-connect.com The subsequent dehydration of the crude nitro alcohol is then carried out using a solid acid catalyst, Amberlyst 15, in the presence of acetic anhydride. thieme-connect.com This method not only avoids the use of hazardous solvents but also allows for easy separation and potential recycling of the catalysts, aligning with the principles of green chemistry. thieme-connect.com This procedure has been shown to produce a variety of (Z)-α-bromonitroalkenes in good to excellent yields (55-85%). thieme-connect.com
Another green approach involves the use of silica (B1680970) sol-gel entrapped reagents. For instance, a recyclable brominating agent, silica sol-gel encaged pyridinium (B92312) hydrobromide perbromide, has been developed for the clean bromination of various substrates. researchgate.net This can be coupled with a sol-gel entrapped base for a one-pot bromination and dehydrobromination process, offering a more sustainable alternative to traditional methods. researchgate.net
Metal-Free Reaction Conditions for this compound Synthesis
The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid metal contamination in the final products and reduce environmental impact. rsc.org Several metal-free approaches for the synthesis of nitroolefins have been reported, which can be applied to the synthesis of this compound.
One notable metal-free protocol involves the synthesis of β-nitroolefins from arylidinemalononitriles using a cinchona alkaloid in combination with di-tert-butyldicarbonate-DMAP, which proceeds with high yields and selectivity. rsc.org While this provides a general strategy, more direct methods for the synthesis of this compound have also been developed.
A direct one-pot synthesis of gem-bromo nitroalkenes from an aldehyde and bromonitromethane has been described. For instance, the reaction of benzaldehyde with bromonitromethane in the presence of catalytic amounts of potassium fluoride (KF) in refluxing xylene yields (Z)-(2-bromo-2-nitrovinyl)benzene with total Z selectivity. uniovi.es Another approach involves the bromination/dehydrobromination of β-nitrostyrene. In this method, β-nitrostyrene is treated with bromine and pyridine in cyclohexane to afford (Z)-(2-bromo-2-nitrovinyl)benzene. uniovi.es More recently, a metal-free synthesis of ethyl-3,4-diarylpyrrole-2-carboxylates was reported via a Barton-Zard reaction of nitrostilbene, which is prepared from the bromination of β-nitrostyrene followed by a Suzuki coupling. rsc.org
A plausible reaction mechanism for the metal-free synthesis of β-nitroolefins from arylidinemalononitriles involves the formation of an intermediate that undergoes β-elimination of malononitrile (B47326) to yield the desired nitroolefin stereoselectively. researchgate.net
Table 1: Examples of Metal-Free Synthesis of Nitroolefins
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Arylidinemalononitrile | Nitromethane, Cinchona alkaloid, (Boc)₂O, DMAP | (E)-Nitroolefin | 80-90 | rsc.orgresearchgate.net |
| Benzaldehyde | Bromonitromethane, KF, Xylene | (Z)-(2-Bromo-2-nitrovinyl)benzene | 32 | uniovi.es |
| β-Nitrostyrene | Bromine, Pyridine, Cyclohexane | (Z)-(2-Bromo-2-nitrovinyl)benzene | 26 | uniovi.es |
Aqueous Medium Synthesis for Enhanced Environmental Benignity
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. While the direct synthesis of this compound in a purely aqueous medium is not extensively documented, its application in aqueous reaction systems highlights progress towards environmentally benign syntheses.
For instance, (Z)-(2-bromo-2-nitrovinyl)benzene has been successfully employed in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid in a mixture of toluene, ethanol, and water. uniovi.es The presence of water is noted to enhance the reactivity of the borate (B1201080) species. uniovi.es Furthermore, gold-catalyzed reactions involving indole (B1671886) and (E)-1-(2-nitrovinyl)-2-(phenylethynyl)benzene have been carried out in water, demonstrating the feasibility of using aqueous media for transformations of related nitrovinyl compounds. rsc.org
These examples, while not direct syntheses of the title compound, underscore the compatibility of bromonitroalkenes with aqueous conditions, paving the way for the development of more sustainable synthetic protocols.
Application of Heterogeneous Catalysis in Bromonitroalkene Synthesis
This method involves a two-step sequence starting with the Henry reaction between an aldehyde and bromonitromethane, followed by the dehydration of the resulting crude nitroalcohols. thieme-connect.com The key to the success of this methodology is the use of a heterogeneous catalyst, Amberlyst A-21, for the initial Henry reaction. The subsequent dehydration can also be performed under heterogeneous conditions.
This approach has been successfully applied to the synthesis of a variety of (Z)-α-bromonitroalkenes, including (Z)-(2-bromo-2-nitrovinyl)benzene and its derivatives, with good yields and high diastereoselectivity. thieme-connect.comthieme-connect.com
Table 2: Heterogeneous Synthesis of (Z)-α-Bromonitroalkenes
| Aldehyde | Catalyst | Product | Overall Yield (%) | Reference |
| Benzaldehyde | Amberlyst A-21 | (Z)-(2-Bromo-2-nitrovinyl)benzene | - | thieme-connect.com |
| Cyclohexanecarboxaldehyde | Amberlyst A-21 | (Z)-(2-Bromo-2-nitrovinyl)cyclohexane | - | thieme-connect.comthieme-connect.com |
| 4-Methoxybenzaldehyde | Amberlyst A-21 | (Z)-1-(2-Bromo-2-nitrovinyl)-4-methoxybenzene | - | thieme-connect.com |
| 3-Methoxybenzaldehyde | Amberlyst A-21 | (Z)-1-(2-Bromo-2-nitrovinyl)-3-methoxybenzene | - | thieme-connect.com |
Stereochemical Control in Synthesis
The stereochemistry of the double bond and the potential for chirality in substituted derivatives make stereochemical control a critical aspect of the synthesis of this compound and its analogs.
Diastereoselective Synthesis of (Z)-α-Bromonitroalkenes
The synthesis of α-bromonitroalkenes often leads to the formation of (Z) and (E) isomers. The development of diastereoselective methods to favor one isomer over the other is of great importance. The previously mentioned heterogeneous catalytic method for the synthesis of α-bromonitroalkenes demonstrates high diastereoselectivity, exclusively affording the (Z)-isomer. thieme-connect.comthieme-connect.com
The reaction of various aldehydes with bromonitromethane in the presence of a solid-supported base as a catalyst, followed by dehydration, consistently yields the (Z)-α-bromonitroalkene. thieme-connect.comthieme-connect.com This stereochemical outcome is a significant advantage of this synthetic route. For example, the reaction of benzaldehyde derivatives under these conditions produces the corresponding (Z)-(2-bromo-2-nitrovinyl)benzene analogs in good yields and with excellent diastereoselectivity. thieme-connect.com
Enantioselective Approaches to Chiral this compound Derivatives
This compound and its analogs are valuable substrates in asymmetric synthesis, allowing for the preparation of a wide range of chiral molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving these compounds. nih.gov
(Z)-(2-Bromo-2-nitrovinyl)benzene has been utilized in organocatalytic Friedel-Crafts/substitution domino reactions with β-naphthol to produce chiral dihydronaphthofuran and dihydrobenzofuran derivatives with excellent enantiomeric excesses (up to >99% ee). metu.edu.trmetu.edu.tr These reactions are often catalyzed by quinine-based bifunctional organocatalysts. metu.edu.tr
Similarly, enantiomerically enriched 2,3-dihydrofurans have been synthesized through a domino Michael/SN2 reaction of (Z)-α-bromonitroalkenes with 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide. metu.edu.tr This method offers good enantioselectivities (up to 97% ee) and is notable for its short reaction times. metu.edu.tr Furthermore, organocatalytic cascade reactions of (E)-1-bromo-2-(2-nitrovinyl)benzene with 1,3-indandione-derived pronucleophiles have been developed to synthesize chiral tetrahydrofluoren-9-ones. buchler-gmbh.com
These enantioselective transformations highlight the utility of this compound as a key building block in the synthesis of complex, stereochemically defined molecules.
Table 3: Enantioselective Reactions of this compound Derivatives
| Reactant with this compound | Catalyst Type | Product | Enantiomeric Excess (ee) | Reference |
| β-Naphthol | Quinine-based bifunctional organocatalyst | Dihydronaphthofuran | >99% | metu.edu.tr |
| Dimethyl malonate | Quinine (B1679958)/squaramide organocatalyst | 2,3-Dihydrofuran (B140613) | 4% | metu.edu.tr |
| Acetyl acetone | Quinine/squaramide organocatalyst | 2,3-Dihydrofuran | 76% | metu.edu.tr |
| 2-(1-phenylpropylidene)-1H-indene-1,3(2H)-dione | Quinine Derivative | Tetrahydrofluoren-9-one | - | buchler-gmbh.com |
Advanced Reactivity and Mechanistic Transformations of 2 Bromo 2 Nitrovinyl Benzene
Pathways Involving Nucleophilic Additions
The electron-deficient nature of the double bond in (2-bromo-2-nitrovinyl)benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. These initial addition reactions can be followed by subsequent intramolecular cyclizations, leading to the formation of diverse heterocyclic structures.
Michael Addition Reactions of this compound
The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems. wikipedia.org In the case of this compound, the strong electron-withdrawing nitro group renders the β-carbon highly electrophilic and susceptible to attack by various soft nucleophiles.
Common nucleophiles employed in Michael additions with nitroalkenes include stabilized carbanions from β-dicarbonyl compounds (e.g., malonates, β-ketoesters), enamines, and organocuprates. organic-chemistry.org Heteroatomic nucleophiles such as thiols and amines also readily participate in this reaction. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by a base, which generates the active nucleophile. The resulting product is a nitroalkane derivative, which can be a valuable intermediate for further synthetic manipulations.
While specific studies detailing the Michael addition of a wide array of nucleophiles to this compound are not extensively documented in readily available literature, the general reactivity of β-nitrostyrenes provides a strong predictive framework for its behavior. nih.gov For instance, the reaction of β-nitrostyrene with dimethyl malonate in the presence of a base is a classic example of a Michael addition. nih.gov
Table 1: Representative Michael Addition Reactions with Nitroalkenes
| Nucleophile | Michael Acceptor | Catalyst/Base | Product | Reference |
| Dimethyl malonate | β-Nitrostyrene | Base | Dimethyl 2-(2-nitro-1-phenylethyl)malonate | nih.gov |
| Thiophenol | β-Nitrostyrene | Base | 2-(Phenylthio)-1-nitro-1-phenylethane | wikipedia.org |
| Aniline | β-Nitrostyrene | None | N-(2-Nitro-1-phenylethyl)aniline | organic-chemistry.org |
This table presents general examples of Michael additions to β-nitrostyrene as a proxy for the reactivity of this compound.
Subsequent Intramolecular Nucleophilic Cyclization and Ring Formation
The products of Michael additions to this compound can be designed to undergo subsequent intramolecular cyclization, providing a powerful strategy for the synthesis of heterocyclic compounds. This tandem reaction sequence often proceeds in a one-pot fashion, enhancing synthetic efficiency.
A prominent example of this strategy is the synthesis of substituted pyrroles. The reaction of a β-bromo-β-nitrostyrene with an aziridine (B145994) under thermal conditions can lead to the formation of 1,2,4-trisubstituted pyrroles. nih.gov This transformation likely proceeds through an initial Michael-type addition of the aziridine nitrogen to the nitroalkene, followed by ring opening of the aziridine and subsequent intramolecular cyclization and aromatization.
Similarly, the synthesis of furan (B31954) derivatives can be envisioned through a Michael addition-cyclization pathway. While direct examples with this compound are scarce, related methodologies for furan synthesis often involve the intramolecular cyclization of intermediates derived from the addition of nucleophiles to activated alkynes or allenes. chemrxiv.org The general principle of a Michael adduct undergoing an intramolecular cyclization to form a five-membered heterocycle is a well-established synthetic strategy. researchgate.netthepharmajournal.com
Cycloaddition Chemistry
The electron-deficient double bond of this compound also enables its participation in cycloaddition reactions, where it can act as either a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] cycloadditions. These reactions provide direct routes to five- and six-membered ring systems, respectively.
[3+2] Cycloaddition Reactions of this compound as Dipolarophiles
In [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. organic-chemistry.orguwindsor.ca The electron-withdrawing groups on this compound lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent reaction partner for High Occupied Molecular Orbital (HOMO)-controlled 1,3-dipoles.
Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of 2-(nitrovinyl)benzenes with sodium azide (B81097) in DMSO has been reported to yield 5-alkyl-4-phenyl-1H-1,2,3-triazoles, demonstrating the utility of this reaction for the synthesis of triazoles. nih.gov This suggests that this compound would react similarly with azides to produce the corresponding bromo-substituted triazole.
The reaction with nitrile oxides would be expected to produce isoxazoles. researchgate.netchemrxiv.org Nitrones, another class of 1,3-dipoles, react with alkenes to form isoxazolidines. organic-chemistry.org The regioselectivity of these cycloadditions is governed by both electronic and steric factors of the reacting partners.
Table 2: Potential [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole | Expected Product | Heterocycle Formed |
| Azide (R-N₃) | 4-Bromo-5-phenyl-1-R-1,2,3-triazole | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | 4-Bromo-3-R-5-phenylisoxazole | Isoxazole |
| Nitrone (R-CH=N⁺(R')-O⁻) | 4-Bromo-2,3-di-R-5-phenylisoxazolidine | Isoxazolidine |
This table outlines the predicted products from the reaction of this compound with common 1,3-dipoles based on established reactivity patterns.
[4+2] Cycloaddition Reactions of this compound as Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to its electron-deficient nature, this compound is expected to function as a dienophile. The reactivity of nitroalkenes as dienophiles in Diels-Alder reactions is well-documented, although they can sometimes be less reactive than their carbonyl-containing counterparts. nih.gov
A study on the reactions of bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate with anthracene (B1667546) demonstrated that this class of compounds can undergo [4+2] cycloaddition. chemrxiv.org This provides strong evidence that this compound would also react with suitable dienes. Common dienes for Diels-Alder reactions include cyclic dienes like cyclopentadiene (B3395910) and furan, as well as acyclic dienes such as 1,3-butadiene.
The reaction of a related compound, bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate, with furan has also been investigated, showing that cycloaddition is a viable pathway. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a syn-addition manner, and the endo product often being favored due to secondary orbital interactions.
Transition Metal-Catalyzed Coupling Reactions
The vinyl bromide functionality in this compound opens up the possibility of its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds and are cornerstones of modern organic synthesis.
Prominent examples of such reactions include the Suzuki, Heck, and Sonogashira couplings, all of which typically employ a palladium catalyst. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. wikipedia.org The reaction of this compound with an arylboronic acid, for example, would be expected to yield a stilbene (B7821643) derivative. chemrxiv.org
Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org While this compound already contains an alkene, the vinyl bromide itself can act as the halide partner, reacting with another alkene to form a diene or a more complex unsaturated system.
Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. wikipedia.org Reacting this compound with a terminal alkyne would lead to the formation of a conjugated enyne.
The success of these coupling reactions would depend on the compatibility of the nitro group with the reaction conditions, as nitro groups can sometimes be reduced by the low-valent palladium catalysts. However, with careful selection of the catalyst, ligands, and reaction conditions, these transformations are often feasible.
Table 3: Potential Transition Metal-Catalyzed Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Expected Product Type |
| Suzuki | Arylboronic acid | Stilbene derivative |
| Heck | Alkene | Diene or substituted alkene |
| Sonogashira | Terminal alkyne | Conjugated enyne |
| Stille | Organostannane | Substituted alkene |
This table illustrates the potential applications of this compound in various palladium-catalyzed cross-coupling reactions.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgwikipedia.org The Suzuki-Miyaura coupling, in particular, is a powerful method that joins an organoboron species with an organohalide. wikipedia.orglibretexts.org In the context of this compound, the vinylic bromide acts as the electrophilic partner.
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: youtube.comnobelprize.orglibretexts.org
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nobelprize.orglibretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. youtube.comnobelprize.org
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.comlibretexts.org
This reaction is highly versatile, allowing for the coupling of this compound with a wide range of aryl, heteroaryl, alkenyl, or alkyl boronic acids. A similar transformation has been demonstrated with the analogous compound, (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene, highlighting the utility of this methodology for gem-dihaloalkenes. researchgate.net The reaction efficiently produces substituted nitroalkenes, which are valuable precursors for other functional groups.
Table 1: Examples of Suzuki-Miyaura Coupling with Halonitrovinyl Arenes
| Halonitrovinyl Arene | Boronic Acid Partner (R-B(OH)₂) | Catalyst System | Product | Reference |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (Z)-1-Nitro-1,2-diphenylethene | wikipedia.orglibretexts.org |
| This compound | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | (3-Nitro-1,3-butadien-2-yl)benzene | wikipedia.orglibretexts.org |
| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Cyclohexylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | (E/Z)-1-(1-Cyclohexyl-2-fluorovinyl)-4-nitrobenzene | researchgate.net |
| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | n-Butylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | (E/Z)-1-(2-Fluorohex-1-en-1-yl)-4-nitrobenzene | researchgate.net |
Nickel- and Copper-Mediated Transformations Involving Bromonitroalkenes
While palladium catalysts are prevalent, nickel and copper complexes offer alternative and sometimes complementary reactivity for cross-coupling reactions. researchgate.net These earth-abundant metals are gaining traction as more economical and sustainable catalysts for forming C-C and C-heteroatom bonds. researchgate.net
Nickel-catalyzed couplings can proceed through mechanisms similar to palladium, involving Ni(0)/Ni(II) catalytic cycles. Copper catalysis, particularly in Ullmann-type reactions, has a long history, and modern protocols have expanded its scope significantly. researchgate.net A convenient protocol for the cross-coupling of vinyl halides with phenols has been achieved using a unique Ni/Cu catalytic system, where nickel is the primary catalyst and copper assists in the transmetalation step. nih.gov This approach provides access to a variety of aryl-vinyl ethers. nih.gov Given that this compound is a vinyl halide, it can be expected to undergo similar transformations. These methods allow for the introduction of functionalities that may be challenging to achieve with palladium catalysis.
Table 2: Potential Ni- and Cu-Mediated Transformations
| Substrate | Coupling Partner | Catalyst System | Potential Product Type | Reference |
|---|---|---|---|---|
| This compound | Phenol | NiCl₂(PCy₃)₂ / CuI, Base | Aryl vinyl ether | nih.gov |
| This compound | Amine (e.g., Aniline) | CuI, Ligand, Base | Enamine | researchgate.net |
| This compound | Thiol (e.g., Thiophenol) | Ni(acac)₂, Ligand, Base | Vinyl thioether | researchgate.net |
Formation of Functionalized Nitroalkenes, Nitrodienes, and Nitroenynes
This compound is an excellent precursor for synthesizing more complex and conjugated nitro-systems. The vinyl bromide can be substituted via cross-coupling reactions to introduce new unsaturated moieties.
Functionalized Nitroalkenes: Heck coupling with various alkenes can introduce new substituents at the bromine-bearing carbon.
Nitrodienes: Suzuki-Miyaura coupling with alkenyl boronic acids or Stille coupling with alkenyl stannanes directly yields conjugated nitrodienes. rsc.org These compounds are valuable building blocks in Diels-Alder reactions and other pericyclic processes.
Nitroenynes: Sonogashira coupling with terminal alkynes, catalyzed by a palladium-copper system, provides a direct route to nitroenynes. These structures are of interest for their electronic properties and as precursors for complex cyclic systems.
A highly efficient, base-free protocol for palladium-catalyzed, copper-activated desulfitative couplings of vinyl β-nitrothioethers has been developed to generate a wide variety of conjugated nitroorganics, demonstrating an alternative pathway to such structures. rsc.org
Table 3: Synthesis of Conjugated Nitro-Systems
| Reaction Type | Coupling Partner | Typical Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Vinylboronic acid | Pd(PPh₃)₄ | Nitrodienes | rsc.org |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Nitroenynes | acs.org |
| Heck | Styrene (B11656) | Pd(OAc)₂ | Functionalized Nitroalkenes | nobelprize.org |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Nitrodienes | libretexts.org |
Cascade, Domino, and Tandem Reaction Sequences
The unique structure of this compound, featuring both an electrophilic double bond and a good leaving group, makes it an ideal substrate for cascade, domino, and tandem reactions. In these processes, multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.
Organocatalytic Domino Michael-S N 2 Reactions with this compound
This compound can act as a 1,2-bielectrophile. rsc.org This reactivity is exploited in organocatalytic domino reactions with binucleophiles. The sequence is typically initiated by a conjugate addition (Michael reaction) of a nucleophile to the β-carbon of the nitroalkene. This generates an intermediate, often an enolate, which then undergoes a subsequent intramolecular nucleophilic substitution (S N 2) to displace the bromide atom.
This strategy has been successfully employed using 1,3-dicarbonyl compounds as nucleophiles in the presence of chiral organocatalysts, such as quinine-derived squaramides. rsc.org The reaction proceeds through a domino Michael-S N 2 pathway to afford highly functionalized and enantiomerically enriched dihydrofuran derivatives. rsc.org The key advantages of this method include mild reaction conditions and high stereoselectivity, controlled by the chiral catalyst. rsc.org
Table 4: Organocatalytic Domino Michael-S N 2 Reactions
| Nucleophile | Organocatalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Dimethyl malonate | Chiral Squaramide | Functionalized Dihydrofuran | High enantioselectivity, forms C-C and C-O bonds | rsc.org |
| Acetylacetone (B45752) | Chiral Amine | Functionalized Dihydrofuran | Creates quaternary stereocenter | rsc.org |
| 1,3-Cyclohexanedione | Cinchona Alkaloid Derivative | Fused Dihydrofuran | Rapid access to bicyclic systems | rsc.org |
Friedel-Crafts/Substitution Domino Type Reactions Using Bromonitroalkenes
A variation of the domino strategy involves the use of electron-rich aromatic compounds as nucleophiles in a Friedel-Crafts-type reaction. The reaction between (Z)-bromonitroalkenes and naphthols, for instance, can be catalyzed by a chiral organocatalyst. rsc.org The sequence involves an initial Michael or Friedel-Crafts alkylation of the electron-rich naphthol ring onto the β-carbon of the bromonitroalkene. This is followed by an intramolecular S N 2 reaction where the naphthol oxygen displaces the bromide, leading to the formation of dihydroarylfuran derivatives. rsc.org The hydrogen bonding interaction between the chiral catalyst and both substrates is crucial for achieving high stereoselectivity. rsc.org
Complex Heterocycle Formation via Multi-Step Processes
The bielectrophilic nature of this compound makes it a powerful synthon for the construction of diverse and complex heterocyclic frameworks. rsc.org By reacting it with various binucleophiles (containing N, O, S, or C nucleophilic centers), a wide array of heterocycles such as pyrroles, pyrazoles, and bicyclic oximes can be synthesized through cascade reactions. rsc.orgresearchgate.net
For example, the reaction with enaminones can lead to the formation of substituted pyrroles. The reaction likely proceeds via an initial Michael addition of the enamine nitrogen, followed by cyclization and elimination of HBr and the nitro group to form the aromatic pyrrole (B145914) ring. These multi-step, one-pot processes are highly efficient, minimizing waste and purification steps while rapidly assembling complex molecular architectures. researchgate.net
Functional Group Interconversions of the Nitrovinyl Moiety
The nitrovinyl group in this compound is a versatile functional moiety that can undergo a variety of transformations, allowing for the synthesis of diverse molecular architectures. These transformations primarily involve the reduction of the nitro group and oxidation of the vinyl framework.
Reduction of the Nitro Group in this compound Derivatives
The reduction of the nitro group in β-nitrostyrene derivatives, including this compound, is a well-established method for the synthesis of phenethylamines and their analogues. nih.gov This transformation requires the reduction of both the nitro group and the carbon-carbon double bond. Various reducing agents have been employed to achieve this, with the choice of reagent influencing the final product.
One common method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). This powerful reducing agent can effectively reduce the nitroalkene to the corresponding primary amine. wikipedia.org The reaction proceeds via the reduction of the nitro group to an amino group and the saturation of the double bond.
Another effective system for the reduction of β-nitrostyrenes is a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂). nih.gov This one-pot procedure offers a rapid and efficient route to substituted phenethylamines under mild conditions, avoiding the need for an inert atmosphere. nih.gov The reaction is typically complete within 10 to 30 minutes. nih.gov
In the context of more complex molecular scaffolds, selective reductions can be achieved. For instance, dihydrofuran derivatives synthesized from α-bromonitroalkenes can be converted to pyrroles. This transformation involves a reduction step using zinc powder in acidic conditions. rsc.org
The table below summarizes various reduction methods applicable to this compound and its derivatives.
| Reagent/Catalyst | Product Type | Reaction Conditions | Reference |
| Lithium aluminum hydride (LiAlH₄) | Phenethylamine | Inert atmosphere | wikipedia.org |
| Sodium borohydride (NaBH₄) / Copper(II) chloride (CuCl₂) | Phenethylamine | Mild conditions, 10-30 minutes | nih.gov |
| Zinc powder | Pyrrole (from dihydrofuran intermediate) | Acidic conditions | rsc.org |
| Iron (Fe) in acid (e.g., HCl) | Amine | Acidic media | masterorganicchemistry.com |
| Tin (Sn) in acid (e.g., HCl) | Amine | Acidic media | masterorganicchemistry.comnveo.org |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Amine | - | masterorganicchemistry.com |
Oxidation Pathways of this compound
While reductions of the nitrovinyl group are more commonly reported, oxidative transformations of this compound and related compounds can also be achieved, leading to the formation of carbonyl compounds or other oxidized species.
One notable oxidative pathway involves a silver-catalyzed three-component reaction. In a reaction involving tetrahydrofuran (B95107) (THF), β-bromonitrostyrene, and an alcohol, catalyzed by silver triflate, an oxidative cascade is initiated. The reaction is believed to proceed through a radical mechanism where an initial radical attacks the β-bromonitrostyrene. Subsequent attack by molecular oxygen (O₂) leads to a peroxy radical intermediate. This intermediate then abstracts a hydrogen atom to form a hydroperoxide, which upon cleavage of the O-O bond in the presence of water and an alcohol, can lead to the formation of a carbonyl group. nih.gov
Another example of an oxidative transformation is observed in the reaction of 1-bromo-1-nitroalkenes with 1,3-disubstituted thioureas. The reaction mechanism involves a Michael addition followed by cyclization. The final step to yield the 2-iminothiazoline product is an oxidation step. This reaction is sensitive to the presence of a base and air, highlighting the importance of oxidative conditions for the reaction to proceed. nih.gov
These examples demonstrate that the vinyl moiety of this compound is susceptible to oxidation, which can be harnessed for the synthesis of different classes of compounds.
The table below summarizes key aspects of the oxidative pathways for β-bromonitrostyrenes.
| Reagent/Catalyst | Key Intermediate(s) | Product Type | Reaction Conditions | Reference |
| Silver triflate (AgOTf), O₂ | Peroxy radical, Hydroperoxide | Carbonyl compound | Radical pathway | nih.gov |
| Triethylamine (Et₃N), Air | - | 2-Iminothiazoline | Base-promoted, aerobic | nih.gov |
Strategic Utility of 2 Bromo 2 Nitrovinyl Benzene in Complex Organic Scaffold Construction
Access to Nitrogen-Containing Heterocycles
The electrophilic nature of the carbon-carbon double bond in (2-bromo-2-nitrovinyl)benzene, along with the presence of a good leaving group (bromide), makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.
Pyrrole (B145914) Ring System Synthesis from this compound
The synthesis of pyrrole derivatives, a core structure in many biologically active molecules, can be efficiently achieved using this compound. One notable method involves a domino reaction with aziridines. This metal- and acid/base-free approach proceeds through the thermal cleavage of the C-C bond in unactivated aziridines to generate azomethine ylides in situ. These ylides then undergo a [3+2] cycloaddition with this compound. The resulting cycloadduct spontaneously eliminates hydrogen bromide and subsequently nitrous acid to afford 1,2,4-trisubstituted pyrroles. rsc.org
Another strategy for pyrrole synthesis involves the reaction of β-bromonitrostyrenes with enaminones in water. ekb.eg Furthermore, iron(III) chloride has been shown to catalyze the addition and cyclization of enamino esters with nitroalkenes, leading to the formation of tetrasubstituted pyrroles. ekb.eg The Barton-Zard reaction, a classic method for pyrrole synthesis, has also been adapted. For instance, the reaction between a nitrostilbene, derived from this compound via Suzuki coupling, and methyl isocyanoacetate yields a 3,4-diarylpyrrole-2-carboxylate. rsc.org
| Reactants | Catalyst/Conditions | Product | Reference |
| This compound, Aziridines | Thermal | 1,2,4-Trisubstituted pyrroles | rsc.org |
| β-Bromonitrostyrenes, Enaminones | Water | Pyrroles | ekb.eg |
| This compound derivative, Enamino esters | FeCl3 | Tetrasubstituted pyrroles | ekb.eg |
| Nitrostilbene, Methyl isocyanoacetate | Barton-Zard Reaction | 3,4-Diarylpyrrole-2-carboxylate | rsc.org |
| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, Mesityl oxide | - | 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one | iucr.org |
Other Nitrogenous Heterocyclic Frameworks
Beyond pyrroles, this compound serves as a key intermediate in the synthesis of other important nitrogen-containing heterocycles. For example, it can be used to synthesize pyrazole (B372694) derivatives. The reaction of (Z)-(2-bromo-2-nitrovinyl)benzene with a trifluoromethylsulfonyl-containing reagent in the presence of sodium methoxide (B1231860) yields 5-nitro-4-phenyl-3-((trifluoromethyl)sulfonyl)-1H-pyrazole. fluorine1.ru
Furthermore, a one-pot method has been developed for the synthesis of bicyclic cationic structures containing a 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium core. This process involves the [3+2]-cycloaddition of (2-bromo-2-nitrovinyl)arenes with N,N-cyclic azomethine imines. rsc.orgresearchgate.net The synthesis of enantiopure eight-membered nitrogen heterocycles has also been achieved through a palladium-catalyzed diastereoselective cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines, where related bromo-nitro precursors can be envisioned. rsc.org
Formation of Oxygen-Containing Heterocycles
The reactivity of this compound also extends to the formation of various oxygen-containing heterocyclic systems, which are significant motifs in numerous natural and synthetic compounds.
Dihydrofuran Derivatives Derived from this compound
The synthesis of highly functionalized 2,3-dihydrofurans can be accomplished through the reaction of this compound with 1,3-dicarbonyl compounds. nih.gov For instance, the organocatalytic Michael-SN2 reaction of cyclohexane-1,3-dione with (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene yields a highly functionalized 2,3-dihydrofuran (B140613) derivative. nih.gov This reaction can be catalyzed by chiral catalysts, such as bifunctional squaramides or Ni(II) complexes, to produce enantioenriched dihydrofurans. rsc.org The initial Michael addition is followed by an intramolecular substitution of the bromide, leading to the cyclized product. rsc.org An alternative approach involves a one-pot Michael addition/I2-mediated cyclization of 1,3-dicarbonyl compounds with substituted nitroolefins to afford dihydrofurans with high enantioselectivity and diastereoselectivity. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene, Cyclohexane-1,3-dione | Organocatalyst (thiourea derivative), DIPEA | (2S,3R)-3-(2-bromophenyl)-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one | nih.gov |
| Bromonitroalkenes, β-Dicarbonyl compounds | Chiral Ni(II) catalyst | Enantioenriched dihydrofurans | rsc.org |
| 1,3-Dicarbonyl derivatives, Substituted nitroolefins | Chiral bifunctional organocatalyst, I2 | Dihydrofurans | researchgate.net |
Benzofuran and Related Oxygen Heterocycles
This compound is a valuable precursor for the synthesis of benzofurans. An organocatalytic Friedel-Crafts/substitution domino reaction between (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol, using a quinine-based bifunctional organocatalyst, affords dihydronaphthofuran derivatives with high enantiomeric excess. metu.edu.trmetu.edu.tr This methodology has also been extended to the synthesis of dihydrobenzofurans. metu.edu.tr Additionally, the reaction of this compound derivatives with 2-hydroxynaphthalene-1,4-dione in the presence of sodium acetate (B1210297) and a phase-transfer catalyst leads to the formation of 3-phenylnaphtho[2,3-b]furan-4,9-diones. rsc.org
Chromene Scaffolds Utilizing Bromonitroalkene Intermediates
While direct synthesis of chromenes from this compound is less commonly reported, related bromonitroalkenes are key intermediates in the synthesis of various heterocyclic compounds. rsc.org The chemistry of these intermediates suggests their potential utility in constructing chromene scaffolds, which are important structural motifs in many natural products and biologically active molecules.
Synthesis of Carbocyclic and Spirocyclic Architectures via Bromonitroalkenes
Bromonitroalkenes, including this compound, serve as powerful building blocks for the creation of various carbocyclic and spirocyclic systems. rsc.orgresearchgate.net Their reactivity allows them to engage with a range of mono- and bifunctional molecules in reactions that construct these complex scaffolds. nih.gov
One key strategy involves the reaction of bromonitroalkenes with active methylene (B1212753) compounds. For instance, the reaction between 1,3-dicarbonyl compounds and bromonitroalkenes can lead to the formation of carbocyclic frameworks. researchgate.net An organocatalytic [2+1] cycloaddition of dimethyl bromomalonate with nitroalkenes has been shown to produce highly functionalized nitrocyclopropanes. researchgate.net
Cascade reactions represent another efficient route to these architectures. An organocatalytic vinylogous Michael addition/Henry reaction cascade involving 1,3-indandione-derived pronucleophiles and bromonitroalkenes, such as (E)-1-bromo-2-(2-nitrovinyl)benzene, has been utilized to synthesize tetrahydrofluoren-9-ones. buchler-gmbh.com
The construction of spirocycles is also a prominent application. researchgate.net Spirocyclic compounds, which feature two rings connected by a single atom, are prevalent in many biologically active molecules. researchgate.net The unique reactivity of bromonitroalkenes facilitates their incorporation into domino reactions to form spirocyclic systems. For example, an enantioselective domino Michael-Michael reaction of nitroolefins has been developed to create spirocyclopentane oxindoles containing four consecutive stereocenters. acs.org Similarly, the reaction of (E)-1-bromo-3-(2-nitrovinyl)benzene with other reactants in a multi-step, one-pot process can yield complex spirocyclic pyrazolones. rsc.org These reactions underscore the utility of bromonitroalkenes in generating molecular complexity from relatively simple starting materials. rsc.orgnih.gov
Table 1: Examples of Carbocyclic and Spirocyclic Synthesis using Bromonitroalkenes This table is interactive. Click on the headers to sort the data.
| Resulting Scaffold | Key Reactants | Reaction Type | Ref. |
|---|---|---|---|
| Tetrahydrofluoren-9-ones | 2-(1-phenylpropylidene)-1H-indene-1,3(2H)-dione, (E)-1-bromo-2-(2-nitrovinyl)benzene | Cascade (Vinylogous Michael Addition/Henry Reaction) | buchler-gmbh.com |
| Spirocyclopentane Oxindoles | Nitrooxindole, Nitroalkene Ester | Domino Michael-Michael Reaction | acs.org |
| Spirocyclic Pyrazolones | (E)-1-bromo-3-(2-nitrovinyl)benzene, Propionaldehyde, (Z)-4-ferrocenylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Michael Addition / Cyclization | rsc.org |
| Nitrocyclopropanes | Dimethyl bromomalonate, Nitroalkenes | [2+1] Cycloaddition | researchgate.net |
Enantioselective Construction of Chiral Organic Molecules
The electrophilic character of this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of enantioenriched chiral molecules. researchgate.netnih.gov Organocatalysis, in particular, has emerged as a powerful tool for controlling the stereochemical outcome of reactions involving this compound. metu.edu.trmetu.edu.tr
A prominent application is in domino reactions that generate multiple stereocenters in a single, highly controlled process. For instance, the organocatalytic Friedel-Crafts/substitution domino reaction between (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol has been developed to produce chiral dihydronaphthofurans with two stereocenters. metu.edu.trmetu.edu.tr Using a novel quinine-based bifunctional organocatalyst, these reactions can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). metu.edu.tr
Similarly, asymmetric domino Michael-SN2 reactions between 1,3-dicarbonyl compounds like acetylacetone (B45752) and (Z)-(2-bromo-2-nitrovinyl)benzene yield chiral dihydrofuran derivatives. metu.edu.tr By screening various bifunctional organocatalysts, such as those based on quinine (B1679958) and squaramide, researchers have optimized conditions to achieve high yields and enantioselectivities up to 97% ee. metu.edu.tr
The construction of more complex chiral scaffolds, such as spirocycles, has also been achieved with high enantiocontrol. The domino Michael-Michael reaction between nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine catalyst, affords spirocyclopentane oxindoles with four consecutive stereocenters in good yields and with up to 97% ee. acs.org Furthermore, a multi-component reaction involving aldehydes, nitroolefins like (E)-1-bromo-3-(2-nitrovinyl)benzene, and pyrazolones has been used to synthesize highly substituted spirocyclic pyrazolones with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 94% ee). rsc.org These examples highlight the critical role of this compound and its derivatives in modern asymmetric synthesis. nih.gov
Table 2: Enantioselective Reactions Involving this compound and Derivatives This table is interactive. Click on the headers to sort the data.
| Product Type | Reactants | Catalyst Type | Yield | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|
| Dihydronaphthofurans | (Z)-(2-bromo-2-nitrovinyl)benzene, β-Naphthol | Quinine-based bifunctional organocatalyst | High | Up to >99% | metu.edu.tr |
| Dihydrofurans | (Z)-(2-bromo-2-nitrovinyl)benzene, Acetylacetone | Quinine / t-butyl squaramide organocatalyst | High | Up to 97% | metu.edu.tr |
| Spirocyclopentane Oxindoles | Nitrooxindole, Nitroalkene Ester | Chiral squaramide-amine | Up to 73% | Up to 97% | acs.org |
| Spirocyclic Pyrazolones | (E)-1-bromo-3-(2-nitrovinyl)benzene, Propionaldehyde, Pyrazolone derivative | Diphenylprolinol silyl (B83357) ether | 69% | 94% | rsc.org |
Computational and Theoretical Insights into 2 Bromo 2 Nitrovinyl Benzene Reactivity
Electronic Structure and Molecular Properties Analysis
Theoretical calculations offer a quantitative lens through which the fundamental electronic characteristics of (2-bromo-2-nitrovinyl)benzene can be examined. These properties are the primary determinants of its chemical behavior.
The electronic landscape of this compound is defined by the interplay of the phenyl ring, the vinyl bridge, and the powerful electron-withdrawing nitro group. Molecular orbital (MO) calculations, such as those based on Density Functional Theory (DFT) and semi-empirical methods like AM1, have been instrumental in characterizing this landscape. uchile.clnih.gov
Studies on related β-nitrostyrenes show that the molecule possesses a π-conduction channel that allows for charge transfer from electron-donor substituents on the phenyl ring to the electron-accepting nitro group via the ethylenic bridge. researchgate.netsemanticscholar.org For this compound, the bromine atom and the nitro group profoundly influence the electron distribution. The vinyl system is highly polarized, which is a key factor in its reactivity. rsc.org
Quantum chemistry calculations reveal that compounds with a higher capacity to act in biological systems, such as inhibiting phospholipase A2, tend to have lower energy values for their Highest Occupied Molecular Orbital (HOMO), suggesting the potential formation of charge-transfer complexes with biological targets. nih.gov The topological analysis of the Electron Localization Function (ELF) provides a quantitative characterization of the molecule's chemical regions, confirming the significant polarization of the nitrovinyl group. rsc.org
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | guidechem.com |
| Molecular Weight | 228.04 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | guidechem.comnih.gov |
| Complexity | 192 | guidechem.comnih.gov |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
The pronounced electron-withdrawing nature of the nitro and bromo groups renders the carbon-carbon double bond of this compound highly electron-deficient. This makes the compound a potent electrophile, particularly in conjugate addition reactions, where it acts as a Michael acceptor.
Computational studies based on Molecular Electron Density Theory (MEDT) have been employed to identify the most reactive sites. In the context of [3+2] cycloaddition reactions, analyses of para-substituted β-bromo-β-nitrostyrene analogues show that the α-carbon of the nitrovinyl fragment often functions as the strongest electrophilic center. researchgate.net However, in other reactions, it is the β-carbon that is electrophilically activated by the nitro group, making it susceptible to attack by nucleophiles. rsc.orgrsc.org This dual reactivity highlights the nuanced electronic effects within the molecule. The analysis of resonant forms shows a delocalization of positive charge onto the β-carbon, explaining its high electrophilicity and the deshielding observed in ¹³C-NMR spectra.
The distribution of charges, calculated using methods like ELF, confirms the polarization of the Cα-Cβ bond. The β-carbon is significantly electron-deficient and thus highly susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis. rsc.org
Reaction Mechanism Elucidation via Quantum Chemistry
Quantum chemical calculations are indispensable for mapping the energetic pathways of reactions involving this compound. They allow for the characterization of transient species like transition states and provide a rationale for experimentally observed outcomes.
DFT calculations have been successfully applied to model the mechanisms of reactions such as Michael additions and cycloadditions involving nitrostyrenes. rsc.orgmdpi.com These studies involve locating and characterizing the geometry and energy of the transition states (TS) that connect reactants to products.
For instance, in the [3+2] cycloaddition of β-nitrostyrenes with nitrones, a one-step mechanism is typically identified. rsc.orgrsc.org The activation enthalpies for these reactions are calculated to be relatively low, on the order of 4-5 kcal/mol, indicating a facile process. rsc.org In catalyzed reactions, such as the Michael addition, computational models show that the catalyst lowers the activation energies of the transition states, thereby accelerating the reaction. rsc.org DFT calculations on the intramolecular amination of a related bromo-nitrovinyl derivative to form a cyclized product identified a transition state with an activation energy of 15.46 kcal/mol. rsc.org These energetic profiles provide a quantitative understanding of reaction feasibility and kinetics.
Table 2: Examples of Calculated Activation Energies for Reactions of Nitrostyrenes
| Reaction Type | Reactants | Computational Method | Calculated Activation Energy/Enthalpy | Source |
| [3+2] Cycloaddition | (Z)-β-Nitrostyrene + Nitrone | B3LYP/6-311G(d,p) | 4.4 kcal/mol (Enthalpy) | rsc.org |
| [3+2] Cycloaddition | (E)-β-Nitrostyrene + Nitrone | B3LYP/6-311G(d,p) | 5.0 kcal/mol (Enthalpy) | rsc.org |
| Michael Addition | Pentanal + Nitrostyrene (B7858105) | DFT | Lowered by catalyst | rsc.org |
| Intramolecular Cyclization | 3-nitroquinoline derivative | DFT | 15.46 kcal/mol (Energy) | rsc.org |
One of the most powerful applications of computational chemistry is in explaining and predicting the selectivity of chemical reactions. For this compound and its analogues, DFT and MEDT studies provide clear rationalizations for observed regioselectivity and stereoselectivity.
In [3+2] cycloaddition reactions, the regioselectivity is determined by the interaction between the most electrophilic center on the nitrostyrene and the most nucleophilic center on the reaction partner. researchgate.net Theoretical models correctly predict the formation of specific regioisomers by identifying the lowest energy transition state among all possible pathways. rsc.orgresearchgate.net
Similarly, the stereochemical outcome (e.g., exo/endo selectivity in cycloadditions or syn/anti in Michael additions) is rationalized by comparing the energies of the corresponding diastereomeric transition states. rsc.orgrsc.org Factors such as steric hindrance between substituents in the transition state are shown to be dominant in controlling stereoselectivity. rsc.org In organocatalyzed Michael additions, non-covalent interactions, such as hydrogen bonds between the catalyst and the nitro group of the nitrostyrene in the transition state, are crucial for inducing high enantioselectivity. mdpi.com
The three-dimensional arrangement of atoms, or conformation, can have a profound impact on a molecule's reactivity. For this compound, the geometry of the nitrovinyl group relative to the phenyl ring is particularly important. The molecule can exist as (E) and (Z) isomers. Computational studies show that the (Z)-isomer is significantly higher in energy (by about 6.1 kcal/mol for the parent β-nitrostyrene) than the more stable (E)-isomer. rsc.org This energy difference is attributed to steric hindrance between the phenyl ring and the nitro group in the (Z) configuration, which forces the nitro group out of the plane of the double bond, thereby disrupting π-conjugation and decreasing stability. rsc.org
This loss of planarity directly affects reactivity. The less stable (Z)-isomer has been found to be more reactive in certain [3+2] cycloaddition reactions than its (E)-counterpart. rsc.org Furthermore, conformational analysis of reaction intermediates and transition states is critical for understanding stereoselectivity. researchgate.net DFT studies have shown that the dihedral angle of the nitro group relative to the vinyl plane is influenced by the nature of the substituent on the β-carbon, following the trend H < CH₃ < Br. mdpi.com This conformational constraint plays a key role in how the molecule fits into the active site of a catalyst or enzyme, ultimately dictating the reaction's stereochemical course. mdpi.commdpi.com
Ligand-Catalyst Interaction Studies in Asymmetric Catalysis Involving Bromonitroalkenes
The reactivity of this compound and related bromonitroalkenes in asymmetric catalysis is intricately governed by the non-covalent interactions between the substrate, the nucleophile, and the chiral catalyst. Computational studies, predominantly employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of these reactions and understanding the origins of stereoselectivity. These theoretical investigations provide detailed insights into the transition state geometries, interaction energies, and the specific forces that guide the chiral outcome of the reaction.
Bifunctional Organocatalysis: The Role of Hydrogen Bonding and Non-Covalent Interactions
A significant portion of asymmetric transformations involving bromonitroalkenes utilizes bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety. mdpi.comrsc.org These catalysts operate through a cooperative mechanism where different functional groups on the catalyst simultaneously activate both the electrophile (the bromonitroalkene) and the nucleophile. nih.gov
Theoretical studies on the Friedel-Crafts type reaction between a bromonitroalkene and a nucleophile catalyzed by a cinchona-derived squaramide or thiourea catalyst reveal a highly organized transition state. mdpi.comresearchgate.net The catalyst's thiourea or squaramide N-H groups form strong hydrogen bonds with the oxygen atoms of the nitro group on this compound. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Simultaneously, the basic tertiary amine of the cinchona alkaloid framework deprotonates the nucleophile, enhancing its reactivity. mdpi.com
DFT calculations have been instrumental in mapping the potential energy surface of these reactions. For the Michael addition of malonates to nitroolefins catalyzed by a bifunctional thiourea, calculations have identified the carbon-carbon bond formation as the rate-determining and stereoselectivity-determining step. mdpi.com The origin of the enantioselectivity is attributed to the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.
The choice of the DFT functional and basis set is critical for accurately modeling these systems, which are heavily influenced by non-covalent interactions. The M06-2X density functional, often paired with basis sets like 6-31G(d), has been shown to provide reliable results for geometry optimizations and energy calculations in these catalytic systems. mdpi.comchemrxiv.org
Transition Metal Catalysis: Insights into Ni-Catalyzed Reactions
Besides organocatalysis, transition metal complexes are also employed to catalyze asymmetric reactions of bromonitroalkenes. Chiral Ni(II) complexes, for instance, have been used in the asymmetric Michael addition of β-dicarbonyl compounds to bromonitroalkenes. rsc.org
Computational studies on Ni-catalyzed asymmetric reactions provide a contrasting yet complementary picture to organocatalysis. DFT calculations on Ni-catalyzed cross-coupling reactions have been used to elucidate complex catalytic cycles that can involve multiple oxidation states of the metal (e.g., Ni(I)/Ni(II)/Ni(III) or Ni(0)/Ni(II)). semanticscholar.orgnih.gov In these systems, the chiral ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), coordinates to the nickel center and creates a chiral environment.
For instance, in a Ni-catalyzed enantioconvergent coupling, DFT studies showed that the stereospecific addition of an alkyl radical to a Br–Ni(II)–alkyl species controls the enantioselectivity. semanticscholar.org In another study on a Ni-catalyzed hydrophosphinylation, DFT calculations revealed that the alkene moiety of the substrate coordinates with the Ni catalyst in the transition state, an interaction crucial for determining reactivity and enantioselectivity. nih.govrsc.org The energy difference between the diastereomeric transition states was calculated to be 3.0 kcal/mol, corresponding to a predicted ee of 99%, which matched experimental observations. nih.gov
These computational models help identify key ligand-substrate interactions, such as steric repulsion and stabilizing electronic interactions, that dictate the stereochemical outcome. pku.edu.cn
Comparative Analysis of Catalyst-Ligand Systems
The table below summarizes key computational findings from studies on different catalytic systems used in asymmetric reactions involving bromonitroalkenes and related substrates. This data highlights how theoretical calculations provide quantitative insights into the factors governing enantioselectivity.
| Catalyst System | Reaction Type | Key Computational Insight | Calculated Energy Difference (ΔΔG‡) or Barrier (ΔG‡) | Calculated ee (%) | Reference |
| Bifunctional Urea | Michael Addition | Energy difference between diastereomeric transition states | 2.8 kcal/mol | 98.2% | nih.gov |
| Bifunctional Squaramide | Michael Addition | Overall free energy barrier for C-C bond formation | 22.8 kcal/mol | 88% | mdpi.com |
| Ni(II) / (S,S)-BDPP | Hydrophosphinylation | Energy difference between favored and disfavored transition states | 3.0 kcal/mol | 99% | nih.gov |
| Aminoindanol-Thiourea | Friedel-Crafts Alkylation | Energy barrier for the favored transition state | 11.0 kcal/mol | - | researchgate.net |
This table is for illustrative purposes and combines data from reactions with similar electrophiles to highlight the insights gained from computational studies.
Future Research Directions and Emerging Trends in 2 Bromo 2 Nitrovinyl Benzene Chemistry
Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is a cornerstone of modern organic chemistry, and its application to reactions involving (2-bromo-2-nitrovinyl)benzene is a burgeoning area of research. Future efforts are directed towards designing catalysts that offer superior efficiency, stereoselectivity, and broader substrate scope.
One promising avenue is the exploration of bifunctional organocatalysts . For instance, quinine-based squaramide organocatalysts have been successfully employed in the asymmetric domino Michael-SN2 reaction of acetylacetone (B45752) with (Z)-(2-bromo-2-nitrovinyl)benzene, affording dihydrofuran derivatives with high enantioselectivity (up to 97% ee). metu.edu.tr Future research will likely focus on refining these catalysts by modifying the squaramide moiety and the quinine (B1679958) scaffold to further enhance their catalytic activity and stereocontrol. The development of novel rosin-derived amine thiourea (B124793) catalysts also shows promise for doubly stereocontrolled asymmetric additions to nitroalkenes. acs.org
Metal-based catalysis also continues to be a fertile ground for innovation. Copper-catalyzed one-pot sequential reactions have been developed for the synthesis of functionalized benzimidazo[1,2-c]quinazolines from (E)-1-bromo-2-(2-nitrovinyl)benzenes and aldehydes. mdpi.com Future work could explore other transition metals, such as palladium, rhodium, or gold, to unlock new reactivity patterns and expand the synthetic utility of this compound. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to synthesize E-(1-nitroethene-1,2-diyl)dibenzene from Z-(2-bromo-2-nitrovinyl)benzene. uniovi.es The development of heterogeneous catalysts, such as graphene-encapsulated metal nanoparticles, could also lead to more sustainable and reusable catalytic systems.
The table below summarizes some of the recent innovative catalytic systems used in reactions with this compound and its derivatives.
| Catalyst System | Reaction Type | Product | Key Advantages |
| Quinine/t-butyl squaramide | Asymmetric domino Michael-SN2 | Dihydrofuran derivatives | High enantioselectivity (up to 97% ee) metu.edu.tr |
| CuCl/2,2'-bipyridine(bpy)/TEMPO | Oxidative cyclization | Quinazoline derivatives | Good to excellent yields (55-97%) mdpi.com |
| Rosin-derived amine thiourea | Asymmetric Michael addition | Trisubstituted benzopyrans | Doubly stereocontrolled process acs.org |
| Montmorillonite (B579905) K10 | Condensation | N-naphthoyl-2(3H)-benzoxazolone | Eco-friendly, high yields, short reaction times researchgate.net |
Exploration of Novel Synthetic Transformations and Reactivity Modes
This compound is a rich substrate for exploring novel synthetic transformations due to its multiple reactive sites. Future research will undoubtedly uncover new reactivity modes, leading to the synthesis of previously inaccessible molecular architectures.
Domino and cascade reactions are particularly attractive as they allow for the construction of complex molecules in a single operation, minimizing waste and improving efficiency. For example, a metal- and acid/base-free domino process involving the [3+2] cycloaddition of in situ generated azomethine ylides with bromonitroalkenes has been developed for the regioselective synthesis of 1,2,4-trisubstituted pyrroles. rsc.org Another example is the three-component reaction of β-bromo-β-nitrostyrenes, 3-acetyl-2H-chromen-2-ones, and pyridine (B92270) to construct cyclopenta[c]furo[3,2-b]furan-5,6-diones. nih.gov Future work in this area could focus on designing new domino sequences initiated by different types of nucleophiles or electrophiles, leading to a wider diversity of heterocyclic and carbocyclic products.
The dielectrophilic nature of bromonitroalkenes allows them to participate in a variety of cycloaddition reactions. researchgate.net Researchers are exploring their use in [3+2], [4+1], and [4+2] cycloadditions to synthesize a range of five- and six-membered rings. For instance, enantioenriched isoxazoline (B3343090) N-oxides have been accessed through a (4+1) ylide annulation between chiral sulfonium (B1226848) salts and α-bromonitroalkenes. nih.gov The development of new cycloaddition partners and catalytic systems will continue to be an active area of research.
Furthermore, the ability of the bromo and nitro groups to act as leaving groups opens up possibilities for novel nucleophilic vinylic substitution (SNV) reactions . rsc.orgacs.org Understanding the mechanistic nuances of these reactions, including the factors that favor addition-elimination pathways, will be crucial for developing new synthetic methodologies. acs.org
Advanced Characterization Techniques for Reaction Intermediates
A deeper understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. The study of reaction intermediates in transformations involving this compound is a key area for future research. york.ac.uk These intermediates are often short-lived and present in low concentrations, making their detection and characterization challenging. nih.gov
The application of advanced spectroscopic techniques under in situ conditions will be instrumental in this endeavor. york.ac.ukrsc.org Techniques such as time-resolved spectroscopy and mass spectrometry can provide valuable insights into the structure and reactivity of transient species. nih.gov For example, the mechanism of the bromination/dehydrobromination of nitrostyrene (B7858105) to form (Z)-(2-bromo-2-nitrovinyl)benzene has been elucidated using NMR spectroscopy, which helped in understanding the formation of a cyclic bromonium intermediate. uniovi.es
Computational chemistry, particularly Density Functional Theory (DFT) calculations , will play an increasingly important role in complementing experimental studies. researchgate.net DFT can be used to model reaction pathways, predict the structures of intermediates and transition states, and rationalize observed selectivities. mdpi.com The synergy between experimental and computational approaches will be crucial for unraveling the complex mechanistic details of reactions involving this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The translation of novel synthetic methods from the laboratory to industrial-scale production requires efficient and scalable processes. Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. syrris.comnih.gov
The integration of reactions involving this compound with flow chemistry platforms is an emerging trend that holds significant promise for scalable production. tdx.catthieme-connect.de Automated flow synthesis systems can be used for rapid reaction optimization by screening a wide range of parameters such as temperature, residence time, and stoichiometry. syrris.com This approach can significantly accelerate the development of robust and efficient synthetic protocols.
For example, the synthesis of β-nitrostyrene derivatives, precursors to this compound, has been achieved using microwave-assisted organic synthesis (MAOS), which can be adapted to flow systems to reduce reaction times and improve efficiency. rsc.org Future research will focus on developing continuous-flow processes for the synthesis of this compound itself and its subsequent transformations into valuable products. The coupling of flow synthesis with in-line analytical techniques will enable real-time monitoring and control of the reaction, leading to higher yields and purity.
Contributions to Sustainable Organic Synthesis Principles through Bromonitroalkene Chemistry
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.net The chemistry of this compound and other bromonitroalkenes is well-positioned to contribute to this paradigm shift.
Future research will focus on developing synthetic routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient. The use of water as a solvent is a key aspect of green chemistry. For instance, an environmentally friendly method for the synthesis of 3-aryl-2-nitro-2,3-dihydrobenzofurans from (Z)-bromonitrostyrenes has been developed using water as the sole solvent. researchgate.net Similarly, the synthesis of β-nitrostyrene derivatives has been achieved using environmentally friendly ionic liquids as catalysts in solvent-free conditions. google.com
The development of catalyst-free reactions is another important goal. A metal- and acid/base-free method for the synthesis of 1,2,4-trisubstituted pyrroles from bromonitroalkenes has been reported, which proceeds under thermal conditions. rsc.org The use of biodegradable catalysts derived from natural resources, such as montmorillonite clay, is also a promising approach. researchgate.net
The versatility of this compound as a building block allows for the development of atom-economical reactions , where a high proportion of the atoms in the starting materials are incorporated into the final product. researchgate.net Domino and multicomponent reactions are excellent examples of atom-economical processes that are being actively explored in the context of bromonitroalkene chemistry. nih.govrsc.org
The table below highlights some of the green and sustainable approaches in bromonitroalkene chemistry.
| Green Chemistry Principle | Example Application with Bromonitroalkenes | Reference |
| Use of renewable feedstocks | Use of naturally derived catalysts like montmorillonite | researchgate.net |
| Atom Economy | Domino reactions for pyrrole (B145914) synthesis | rsc.org |
| Less hazardous chemical syntheses | Metal- and acid/base-free reactions | rsc.org |
| Safer solvents and auxiliaries | Reactions in water | researchgate.net |
| Design for energy efficiency | Microwave-assisted synthesis | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-bromo-2-nitrovinyl)benzene, and what experimental parameters influence yield?
- Methodological Answer : A common synthesis involves the bromination of β-nitrostyrene derivatives under controlled conditions. For example, (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene can be synthesized via an organocatalytic Michael-SN2 reaction between cyclohexane-1,3-dione and brominated nitrovinyl precursors in chloroform, using a thiourea-based catalyst and DIPEA as a base. Reaction monitoring via TLC and purification via flash column chromatography (Hex/AcOEt, 3:1) are critical for isolating the product .
- Key Parameters : Catalyst loading (e.g., 2.5 mol%), solvent polarity, and reaction time (12 hours at room temperature) significantly impact enantioselectivity and yield .
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment.
- Spectroscopy : FT-IR to confirm nitro (C-NO₂, ~1520 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) functional groups. ¹H/¹³C NMR (CDCl₃) resolves bromine-induced splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 228.0427 (C₈H₆BrNO₂) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~126°C (flash point). Store below 25°C in airtight containers to prevent sublimation (vapor pressure: 0.00493 mmHg at 25°C) .
- Light Sensitivity : UV-Vis studies indicate photodegradation under direct UV light; amber glassware or opaque containers are recommended .
Q. What are the compound’s applications in antimicrobial research?
- Methodological Answer : The nitrovinyl-bromine moiety confers biocidal activity. In vitro protocols involve:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive bacteria (e.g., S. aureus) and biofilm-forming pathogens using microbroth dilution (concentrations: 1–100 μg/mL).
- Mechanistic Studies : Fluorescence microscopy with propidium iodide staining to assess membrane disruption .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Chiral thiourea catalysts (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-quinolinyl)thiourea) induce enantioselectivity in Michael-SN2 reactions. Key steps:
- Catalyst Screening : Optimize enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column).
- Kinetic Resolution : Monitor reaction progress using circular dichroism (CD) spectroscopy to track asymmetric induction .
Q. What computational models predict the reactivity of this compound in electrophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electron density (e.g., nitro group acts as a strong electron-withdrawing group, directing electrophiles to the meta position).
- Transition State Analysis : Identify energy barriers for bromine displacement reactions using QM/MM simulations .
Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine’s leaving-group ability and nitro’s electron-withdrawing effect enhance reactivity with arylboronic acids. Optimize Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Steric Hindrance : Ortho-substituted aryl partners require bulky ligands (e.g., SPhos) to prevent homocoupling .
Q. How can contradictory literature data on the compound’s antimicrobial efficacy be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
